N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine
Overview
Description
N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Derivatives
The synthesis of functional derivatives of 1,3-oxazole-4-carboxylic acids, which are structurally related to N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine, has been explored. These derivatives are used for further chemical transformations, particularly in introducing highly basic aliphatic amines into oxazole structures (Prokopenko et al., 2010).
Reductive Amination Synthesis
The compound is part of a broader class of N-Methyl- and N-alkylamines, which are synthesized through reductive amination processes. These compounds play crucial roles in life science molecules and are extensively used in academic research and industrial production (Senthamarai et al., 2018).
Electronic Structure Analysis
- Photoelectron Spectroscopy: Research on the electronic structure of related compounds, such as mono- and bisoxazolines, has been conducted using photoelectron (PE) spectroscopy. This includes analysis using quantum chemical ab initio and PM3 calculations (Kovač et al., 1999).
Synthesis of Bioactive Compounds
Synthesis of Pyrazole Derivatives
Studies have been conducted on synthesizing pyrazole derivatives from hydroxymethyl pyrazole and primary amines, leading to compounds with potential antitumor, antifungal, and antibacterial properties. These findings indicate the applicability of related compounds in medicinal chemistry (Titi et al., 2020).
Antimicrobial Activities
New derivatives involving 1,2,4-triazole have been synthesized, demonstrating antimicrobial activities against various microorganisms. This illustrates the potential use of similar compounds in developing antimicrobial agents (Bektaş et al., 2007).
Catalytic and Chemical Reactions
- Catalytic Methylation: The N-methylation of amines, a critical reaction for C-N bond formation, has been extensively studied. This includes exploring different C1 carbon sources, which influence the type of catalyst, reaction conditions, and substrate scope, highlighting the compound's role in catalytic processes (Yan et al., 2020).
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKXJPXXUXAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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